molecular formula C14H14BrN3O5S B6003343 {(2E)-2-[(2E)-(3-bromo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{(2E)-2-[(2E)-(3-bromo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B6003343
M. Wt: 416.25 g/mol
InChI Key: VGLFMKCOXVRLHC-OMCISZLKSA-N
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Description

{(2E)-2-[(2E)-(3-bromo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a hydrazone linkage, and a bromo-substituted benzylidene moiety

Properties

IUPAC Name

2-[(2E)-2-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O5S/c1-22-9-4-7(3-8(15)12(9)23-2)6-16-18-14-17-13(21)10(24-14)5-11(19)20/h3-4,6,10H,5H2,1-2H3,(H,19,20)(H,17,18,21)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLFMKCOXVRLHC-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2E)-2-[(2E)-(3-bromo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves a multi-step process:

    Formation of the hydrazone intermediate: This step involves the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.

    Cyclization to form the thiazolidinone ring: The hydrazone intermediate is then reacted with thioglycolic acid in the presence of a suitable catalyst, such as acetic acid, to form the thiazolidinone ring.

    Acetylation: The final step involves the acetylation of the thiazolidinone intermediate with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the hydrazone linkage.

    Reduction: Reduction reactions can target the carbonyl groups and the hydrazone linkage.

    Substitution: The bromo-substituted benzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the thiazolidinone ring.

    Reduction: Reduced forms of the hydrazone and carbonyl groups.

    Substitution: Substituted derivatives of the benzylidene moiety.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and as a precursor for more complex molecules.

Biology

In biological research, it is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

Medicine

The compound’s potential therapeutic applications are being explored, including its use as a lead compound for drug development targeting specific enzymes and receptors.

Industry

In the industrial sector, the compound is investigated for its potential use in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of {(2E)-2-[(2E)-(3-bromo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • {(2E)-2-[(2E)-(3-chloro-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
  • {(2E)-2-[(2E)-(3-fluoro-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Uniqueness

The presence of the bromo-substituted benzylidene moiety in {(2E)-2-[(2E)-(3-bromo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from its chloro- and fluoro-substituted analogs.

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